molecular formula C24H50Cl2Si B3112059 Dichlorodidodecylsilane CAS No. 18768-06-4

Dichlorodidodecylsilane

Cat. No. B3112059
CAS RN: 18768-06-4
M. Wt: 437.6 g/mol
InChI Key: CNMRTWIPHVMKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorodidodecylsilane is a transparent liquid with the molecular formula C24H50Cl2Si . It falls under the category of Halosilane . The molecular weight of Dichlorodidodecylsilane is 437.65 g/mol . It was created on December 5, 2007, and last modified on November 25, 2023 .


Synthesis Analysis

The synthesis of Dichlorodidodecylsilane involves two stages . In the first stage, 1-dodecene and Dichlorosilane are combined at temperatures between -78 and 0 degrees Celsius in an inert atmosphere . In the second stage, dihydrogen hexachloroplatinate (IV) hexahydrate is added in isopropyl alcohol at temperatures between 0 and 20 degrees Celsius in an inert atmosphere . The mixture is then allowed to warm to room temperature and stirred for 40 hours .


Molecular Structure Analysis

The Dichlorodidodecylsilane molecule contains a total of 76 bonds, including 26 non-H bonds and 22 rotatable bonds . It consists of 50 Hydrogen atoms, 24 Carbon atoms, and 2 Chlorine atoms .


Physical And Chemical Properties Analysis

Dichlorodidodecylsilane is a transparent liquid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Surface Passivation in Single-Molecule Studies

Dichlorodidodecylsilane (DDDS) finds significant application in surface passivation, particularly in single-molecule studies. The method involving DDDS, as reported by Hua et al. (2014), demonstrates its efficiency in preventing non-specific binding of biomolecules, compared to standard poly(ethylene glycol) surfaces. This makes DDDS an excellent choice for creating surfaces that do not perturb the behavior or activities of tethered biomolecules, essential in in vitro studies and single-molecule imaging.

Environmental Considerations

DDDS, while beneficial in specific research contexts, also occupies a unique position at the intersection of environmental science and medicine. This dichotomy is highlighted in studies by Stacpoole (2010), where DDDS, known for its environmental implications as a by-product of water chlorination and an industrial solvent metabolite, is also explored for its potential therapeutic benefits in various health conditions. The balancing act between its environmental impact and medical potential poses an ongoing challenge and area of research.

Limitations and Challenges

The use of DDDS in scientific research is not without its challenges and limitations. Norman (2019) discusses the broader concerns over the validity of animal research in predicting human toxicity, which is a pertinent issue in the context of DDDS's potential toxicological profile. Understanding and addressing these limitations is crucial for advancing the safe and effective application of DDDS in scientific research.

Safety and Hazards

Dichlorodidodecylsilane can cause severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . It can also produce irritating fumes of hydrochloric acid and organic acid vapors when exposed to water or open flame .

properties

IUPAC Name

dichloro(didodecyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50Cl2Si/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMRTWIPHVMKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorodidodecylsilane

Synthesis routes and methods

Procedure details

To a dry tarred 500 mL Schlenk bomb flask was condensed 29.0 g (0.286 mol) of dichlorosilane at −78° C. To this was added 100 g (0.594 mol) of 1-dodecene under an argon flow. This mixture was allowed to warm to 0° C., then 100 mg (0.193 mmol) of hexachloroplatinic acid hexahydrate dissolved in 2 mL of isopropanol was added via syringe. The mixture was allowed to slowly warm to room temperature where it was allowed to stir for 40 hours. After this time the solution was cannula transferred into a dry 250 mL 3-necked round bottom flask equipped with a fractional distillation apparatus. The mixture was distilled at 220° C. at 0.1 mmHg. Yield: 78.1 g (62.5%). 1H NMR (400 MHz, C6D6): δ=1.6-1.4 (m, 4H), 1.4-1.1 (m, 36H), 1.0-0.8 (m, 10H). 13C NMR (100 MHz, C6D6): δ=33.19, 32.72, 30.51, 30.30, 30.21, 29.89, 23.51, 23.16, 20.92, 14.77. HRMS (EI) m/z, calcd for C24H50Cl2Si (M+): 436.3059; found: 436.3058.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorodidodecylsilane
Reactant of Route 2
Reactant of Route 2
Dichlorodidodecylsilane
Reactant of Route 3
Reactant of Route 3
Dichlorodidodecylsilane
Reactant of Route 4
Reactant of Route 4
Dichlorodidodecylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.